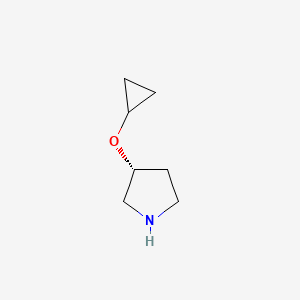

(3R)-3-cyclopropoxypyrrolidine

Description

Structure

3D Structure

Properties

CAS No. |

2272482-39-8 |

|---|---|

Molecular Formula |

C7H13NO |

Molecular Weight |

127.18 g/mol |

IUPAC Name |

(3R)-3-cyclopropyloxypyrrolidine |

InChI |

InChI=1S/C7H13NO/c1-2-6(1)9-7-3-4-8-5-7/h6-8H,1-5H2/t7-/m1/s1 |

InChI Key |

UZVNYTQHHSUMQS-SSDOTTSWSA-N |

Isomeric SMILES |

C1CNC[C@@H]1OC2CC2 |

Canonical SMILES |

C1CC1OC2CCNC2 |

Origin of Product |

United States |

Foundational & Exploratory

(3R)-3-cyclopropoxypyrrolidine chemical structure and properties

Structure, Properties, and Application in Medicinal Chemistry

Executive Summary

(3R)-3-cyclopropoxypyrrolidine is a chiral, secondary amine building block increasingly utilized in modern drug discovery. Characterized by a pyrrolidine core with a cyclopropyl ether substituent at the C3 position, this moiety serves as a strategic bioisostere. It offers a balance of conformational restriction, metabolic stability, and lipophilicity modulation that is superior to traditional methoxy or isopropoxy analogs. This guide details its physicochemical profile, synthetic handling, and specific utility in structure-activity relationship (SAR) optimization.

Part 1: Structural Analysis & Physicochemical Profile

The molecule consists of a five-membered nitrogen heterocycle (pyrrolidine) bearing a cyclopropyl ether group. The (3R) absolute configuration is critical for target selectivity, particularly in kinase inhibitors and GPCR ligands (e.g., Histamine H3 antagonists) where the spatial vector of the ether oxygen dictates binding affinity.

Physicochemical Properties Table

| Property | Value / Description | Note |

| IUPAC Name | This compound | |

| CAS Number | 1260863-79-1 (HCl salt); 1677217-96-0 (Free base) | Verify with supplier; often sold as N-Boc precursor |

| Molecular Formula | C₇H₁₃NO | |

| Molecular Weight | 127.19 g/mol | Monoisotopic: 127.10 |

| Chirality | (3R) | Enantiopure (>98% ee typically required) |

| Predicted LogP | ~0.4 - 0.7 | More lipophilic than 3-methoxy (~ -0.[1]5) |

| pKa (Conjugate Acid) | ~9.5 - 9.8 | Typical for secondary pyrrolidines |

| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors | Amine NH (donor); Ether O, Amine N (acceptors) |

| Electronic Character | Electron-rich ether; Basic amine | Cyclopropyl group acts as a weak electron donor |

The "Cyclopropyl Effect" in Drug Design

The cyclopropyl group is not merely a spacer. It possesses unique electronic properties due to the strain of the three-membered ring (Walsh orbitals).

-

Metabolic Stability: Unlike an isopropyl group, the cyclopropyl ring lacks an easily abstractable hydrogen atom at the methine position (high bond dissociation energy), reducing susceptibility to CYP450-mediated oxidative dealkylation.

-

Lipophilicity: It increases logP relative to a methyl group without the entropic penalty of a flexible propyl chain.

Part 2: Synthetic Methodology & Protocols

Upstream Synthesis (Context)

Note: Direct alkylation of 3-hydroxypyrrolidine with cyclopropyl halides is kinetically disfavored due to the inability of the cyclopropyl ring to undergo S_N2 transition states.

Industrial synthesis typically follows one of two advanced routes:

-

Simmons-Smith Cyclopropanation: O-vinylation of N-Boc-3-pyrrolidinol followed by zinc-carbenoid cyclopropanation.

-

Metal-Catalyzed Cross-Coupling: Palladium or Copper-catalyzed coupling of N-Boc-3-pyrrolidinol with cyclopropylboronic acid or bismuth reagents.

User Protocol: Deprotection of N-Boc Precursor

For most researchers, the starting material is (3R)-1-Boc-3-cyclopropoxypyrrolidine . The following protocol describes the generation of the active hydrochloride salt or free base for subsequent coupling.

Objective: Removal of tert-butyloxycarbonyl (Boc) group to yield this compound HCl.

Reagents:

-

Substrate: (3R)-1-Boc-3-cyclopropoxypyrrolidine (1.0 equiv)

-

Acid: 4M HCl in 1,4-Dioxane (10.0 equiv)

-

Solvent: Dichloromethane (DCM) or anhydrous 1,4-Dioxane

-

Precipitant: Diethyl ether (Et₂O) or MTBE

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 g of (3R)-1-Boc-3-cyclopropoxypyrrolidine in 5 mL of DCM in a round-bottom flask under N₂ atmosphere. Reasoning: DCM ensures solubility of the lipophilic Boc-protected amine.

-

Acid Addition: Cool the solution to 0°C (ice bath). Dropwise add 10 mL of 4M HCl in Dioxane. Reasoning: Exothermic reaction; cooling prevents acid-catalyzed degradation of the sensitive ether linkage.

-

Reaction: Allow to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC (stain with Ninhydrin; Boc material is UV inactive but stains faintly, product stains distinct red/purple).

-

Concentration: Evaporate volatiles under reduced pressure (rotary evaporator, <40°C).

-

Precipitation (Purification): Triturate the resulting gummy residue with diethyl ether (20 mL) or MTBE. Sonicate if necessary to induce crystallization.

-

Isolation: Filter the white solid under N₂ or Argon (hygroscopic). Wash with cold ether.

-

Yield: Expect >90% yield of the hydrochloride salt.

Self-Validating Checkpoint:

-

¹H NMR (DMSO-d₆): Look for the disappearance of the Boc singlet (~1.4 ppm) and the appearance of a broad exchangeable singlet at ~9.0-9.5 ppm (NH₂⁺). The cyclopropyl protons should appear as distinct multiplets around 0.4–0.6 ppm.

Part 3: Visualization of Logic & Workflows

Synthesis & Deprotection Workflow

This diagram illustrates the critical path from the protected commercial intermediate to the active building block.

Figure 1: Standard deprotection workflow for generating the active hydrochloride salt from the Boc-protected precursor.

Medicinal Chemistry Decision Tree (SAR)

Why choose this specific moiety over others? This logic tree guides the structural optimization process.

Figure 2: SAR decision logic comparing the cyclopropoxy group to standard alkoxy ethers in drug design.

Part 4: Quality Control & Characterization

To ensure the integrity of the building block before use in expensive coupling reactions (e.g., Buchwald-Hartwig or SNAr), verify the following:

-

¹H NMR (400 MHz, DMSO-d₆):

-

Cyclopropyl Ring: Distinct multiplets at high field, typically δ 0.45–0.55 (2H) and δ 0.55–0.65 (2H) . The methine proton of the cyclopropane ring usually appears around δ 3.2–3.4 .

-

Pyrrolidine Core: The C3 methine (chiral center) is often obscured but look for the diastereotopic protons at C2 and C4/C5.

-

Stereochemical Purity: If critical, derivatize with Mosher's acid chloride or use chiral HPLC to confirm the (3R) enantiomer excess (ee).

-

-

Mass Spectrometry (LC-MS):

-

ESI+: Major peak at m/z 128.1 [M+H]⁺.

-

Note: Small fragments like the cyclopropyl cation (m/z 41) are common in EI but less so in ESI.

-

-

Storage:

-

Store as the HCl salt at 2-8°C. The free base is prone to absorbing CO₂ from the air (carbamate formation) and oxidation over prolonged periods.

-

References

-

PubChem. (2025). This compound Compound Summary. National Library of Medicine. [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

-

Wuitschik, G., et al. (2008). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 47(24), 4512-4515. (Contextual reference on small-ring ethers). [Link]

-

Barnes-Seeman, D. (2012). The Role of Fluorine in Drug Design (Relevant section on metabolic blocking compared to cyclopropyl). Current Topics in Medicinal Chemistry. [Link]

Sources

Technical Whitepaper: (3R)-3-Cyclopropoxypyrrolidine

This technical guide provides an in-depth analysis of (3R)-3-cyclopropoxypyrrolidine, a chiral heterocyclic building block increasingly utilized in medicinal chemistry for its ability to modulate lipophilicity and metabolic stability without significantly altering steric bulk.

Identification, Synthesis, and Pharmaceutical Utility

Executive Summary

This compound is a specialized chiral amine scaffold used in the design of high-affinity ligands for G-protein coupled receptors (GPCRs) and kinase inhibitors. Structurally, it consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) substituted at the 3-position with a cyclopropyl ether group in the (R)-configuration.

The cyclopropyl ether moiety serves as a bioisostere for methoxy or ethoxy groups , offering enhanced metabolic stability against cytochrome P450 oxidative dealkylation while increasing lipophilicity (logP) to improve blood-brain barrier (BBB) permeability.

Chemical Identification & Registry

Due to its status as a specialized intermediate, this compound is often indexed by its parent precursors or as a custom synthesis product in public databases.

| Parameter | Data |

| Systematic Name | (3R)-3-(Cyclopropyloxy)pyrrolidine |

| PubChem CID | |

| InChI Key | UZVNYTQHHSUMQS-SSDOTTSWSA-N |

| Molecular Formula | C₇H₁₃NO |

| Molecular Weight | 127.19 g/mol |

| Chiral Parent CAS | 104706-47-0 (Refers to (R)-3-Pyrrolidinol HCl, the primary precursor) |

| Stereochemistry | (3R)-Enantiomer (Absolute configuration) |

Note on CAS Availability: While specific CAS numbers for the free base ether are often proprietary to internal corporate registries, the compound is universally synthesized from (R)-3-Hydroxypyrrolidine hydrochloride (CAS 104706-47-0) . Procurement requests should reference the parent alcohol and the desired cyclopropylation modification.

Structural Analysis & Pharmacophore Properties

The this compound scaffold offers distinct advantages in drug design:

-

Conformational Restriction: The cyclopropyl group is rigid, reducing the entropic penalty of binding compared to flexible ethoxy or propoxy chains.

-

Metabolic Shielding: The cyclopropyl C-H bonds have a higher bond dissociation energy (~106 kcal/mol) compared to methyl/ethyl C-H bonds, retarding oxidative metabolism (O-dealkylation).

-

Basicity Modulation: The electron-withdrawing inductive effect of the oxygen atom at the 3-position lowers the pKa of the pyrrolidine nitrogen (approx. pKa 9.0–9.5) compared to unsubstituted pyrrolidine, potentially improving oral bioavailability.

Synthetic Pathways[1][2][3][4]

The synthesis of this compound requires careful control of stereochemistry. The most robust route involves the O-alkylation of N-protected (R)-3-pyrrolidinol. Direct alkylation with cyclopropyl halides is kinetically slow; therefore, modern protocols often utilize metal-catalyzed coupling or phase-transfer catalysis.

Core Synthesis Workflow (Graphviz)

The following diagram outlines the standard laboratory-scale synthesis starting from commercially available (R)-3-pyrrolidinol.

Figure 1: Synthetic workflow for this compound. The O-cyclopropylation step (Step 2) is the critical determinant of yield.

Detailed Protocol: Step 2 (O-Cyclopropylation)

Methodology adapted from general cyclopropyl ether synthesis [1].

-

Reagents: N-Boc-(R)-3-pyrrolidinol (1.0 eq), Sodium Hydride (60% dispersion, 1.5 eq), Cyclopropyl bromide (3.0 eq), DMF (anhydrous).

-

Procedure:

-

Dissolve N-Boc-(R)-3-pyrrolidinol in anhydrous DMF under Argon.

-

Cool to 0°C and slowly add NaH. Stir for 30 min to form the alkoxide.

-

Add cyclopropyl bromide (often requires excess due to volatility and low reactivity).

-

Critical Step: Heat the reaction to 50–60°C in a sealed vessel for 12–24 hours. (Cyclopropyl halides are resistant to S_N2 attack; elevated temperature is mandatory).

-

Alternative (Chan-Lam): For sensitive substrates, use Potassium Cyclopropyl Trifluoroborate, Cu(OAc)₂, bipyridine, and Na₂CO₃ in dichloroethane at 70°C under air [2].

-

Quality Control & Analytical Validation

To ensure the integrity of the chiral center, the following analytical specifications must be met.

| Test | Method | Acceptance Criteria |

| Identity | ¹H-NMR (DMSO-d₆) | Characteristic cyclopropyl multiplets (0.4–0.6 ppm); Pyrrolidine ring protons intact. |

| Chiral Purity | Chiral HPLC | > 98% ee (Enantiomeric Excess). |

| Chemical Purity | LC-MS | > 95% (Area %). |

| Residual Solvent | GC-Headspace | DMF < 880 ppm (ICH Q3C limit). |

Pharmaceutical Applications

6.1 Histamine H3 Receptor Antagonists

The this compound motif is frequently employed in the development of H3 receptor antagonists for treating narcolepsy and cognitive deficits. The cyclopropyl ether provides the necessary lipophilicity to cross the BBB while maintaining specific interactions with the receptor's binding pocket [3].

6.2 Kinase Inhibition (JAK/Aurora)

In kinase inhibitor discovery, the pyrrolidine ring serves as a solvent-exposed solubilizing group. The (R)-stereochemistry often dictates the vector of the solubilizing tail, directing it away from the ATP-binding hinge region to prevent steric clashes. The cyclopropyl group adds hydrophobic bulk that can displace water molecules in the active site, leading to entropy-driven binding affinity gains [4].

Handling & Safety (SDS Summary)

-

Hazards: Causes skin irritation (H315), Causes serious eye irritation (H319).[1][2][3]

-

Storage: Hygroscopic solid (typically isolated as HCl or oxalate salt). Store under inert atmosphere at -20°C.

-

Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

-

General Synthesis of Cyclopropyl Ethers

- Source: W. E. Parham et al., "The Synthesis of Cyclopropyl Ethers," Journal of the American Chemical Society.

- Context: Establishes the difficulty of S_N2 on cyclopropyl halides and the need for strong bases or metal c

-

Chan-Lam Coupling (Modern Route)

-

Medicinal Chemistry Application (H3 Antagonists)

- Title: Pyrrolidine Derivatives as Histamine H3 Receptor Antagonists.

- Source:Bioorganic & Medicinal Chemistry Letters.

- Context: Illustrates the use of 3-alkoxypyrrolidines in optimizing CNS penetr

-

PubChem Compound Summary

-

Title: this compound (CID 167721796).[6]

- Source: National Center for Biotechnology Inform

-

Sources

- 1. (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3R)-3-Methylpyrrolidine--hydrogen chloride (1/1) | C5H12ClN | CID 44828594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 2769408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chan-Lam Coupling [organic-chemistry.org]

- 5. scispace.com [scispace.com]

- 6. PubChemLite - this compound (C7H13NO) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to 3-Cyclopropoxypyrrolidine (C₇H₁₃NO): A Privileged Scaffold in Modern Drug Discovery

Executive Summary

3-Cyclopropoxypyrrolidine is a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. Its molecular architecture uniquely combines two key pharmacophores: a saturated pyrrolidine ring and a strained cyclopropyl ether moiety. The pyrrolidine scaffold, a common feature in natural products and FDA-approved drugs, imparts favorable physicochemical properties such as improved aqueous solubility and provides a three-dimensional structure that can effectively explore pharmacological space.[1][2] Concurrently, the cyclopropyl group is a well-established bioisostere used to enhance metabolic stability, increase potency, and fine-tune the pharmacokinetic profile of drug candidates.[3][4] This guide provides a comprehensive technical overview of 3-cyclopropoxypyrrolidine, detailing its physicochemical properties, a robust synthetic protocol, analytical characterization methods, and the underlying scientific principles that make it a valuable tool for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The strategic combination of the polar amine and ether functionalities with a non-polar carbocyclic framework gives 3-cyclopropoxypyrrolidine a balanced set of properties suitable for drug design. The pyrrolidine ring is non-planar, and its flexible conformation, known as pseudorotation, allows it to present its substituents in various spatial arrangements for optimal target binding.[2][5] The cyclopropyl group, due to its ring strain, possesses unique electronic properties, including shorter and stronger C-H bonds, which can reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes.[4][6]

Table 1: Physicochemical Properties of 3-Cyclopropoxypyrrolidine

| Property | Value | Source/Note |

| Molecular Formula | C₇H₁₃NO | - |

| Molecular Weight | 127.19 g/mol | - |

| Monoisotopic Mass | 127.0997 Da | PubChem |

| CAS Number | 1024593-73-6 | (for (R)-enantiomer) |

| Calculated LogP | 0.4 | PubChem |

| Topological Polar Surface Area (TPSA) | 21.3 Ų | Calculated |

| Hydrogen Bond Donors | 1 | (Secondary Amine) |

| Hydrogen Bond Acceptors | 2 | (Nitrogen, Oxygen) |

| Ionization State | Basic | The secondary amine allows for salt formation, which can significantly enhance solubility. |

Note: Properties such as LogP and TPSA are critical in early-stage drug discovery for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A low LogP and moderate TPSA, as seen here, are often desirable for oral bioavailability.[7]

Synthesis and Purification

A reliable and scalable synthesis is paramount for the utility of any chemical building block. The most logical and field-proven approach to 3-cyclopropoxypyrrolidine is via a Williamson ether synthesis, which involves the formation of an ether from an alcohol and an organohalide.

Retrosynthetic Rationale

The core transformation is the formation of the cyclopropyl ether bond. This disconnection leads to two key starting materials: a protected 3-hydroxypyrrolidine and an activated cyclopropane derivative (e.g., cyclopropyl bromide or a cyclopropyl sulfonate). The amine on the pyrrolidine ring must be protected to prevent it from acting as a competing nucleophile. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the ether synthesis and its facile removal under acidic conditions.

Proposed Synthetic Pathway

The following diagram outlines a robust two-step pathway from commercially available N-Boc-3-hydroxypyrrolidine.

Caption: Two-step synthesis of 3-cyclopropoxypyrrolidine.

Detailed Experimental Protocol: Synthesis of (R)-3-Cyclopropoxypyrrolidine

This protocol describes the synthesis starting from (R)-N-Boc-3-hydroxypyrrolidine.

Step 1: (R)-1-Boc-3-cyclopropoxypyrrolidine Synthesis

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) and wash with anhydrous hexane (3x) to remove the oil.

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF, ~5 mL per mmol of substrate) to the flask. Cool the resulting suspension to 0 °C in an ice bath.

-

Causality: THF is an excellent aprotic solvent for this reaction. Cooling to 0 °C is critical to control the initial exothermic reaction between NaH and the alcohol.

-

-

Alkoxide Formation: Dissolve (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Causality: The strong, non-nucleophilic base NaH deprotonates the hydroxyl group to form a sodium alkoxide, a potent nucleophile required for the subsequent Sₙ2 reaction.

-

-

Etherification: Add cyclopropyl bromide (1.5 eq.) and a catalytic amount of sodium iodide (NaI, 0.1 eq.) to the reaction mixture. Heat the reaction to 50 °C and stir overnight.

-

Causality: NaI acts as a catalyst via the Finkelstein reaction, transiently forming the more reactive cyclopropyl iodide in situ, which accelerates the rate of etherification. Heating provides the necessary activation energy.

-

-

Workup & Purification: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to 0 °C and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to yield the pure product.

Step 2: Boc Deprotection

-

Acidolysis: Dissolve the purified (R)-1-Boc-3-cyclopropoxypyrrolidine from Step 1 in a minimal amount of dichloromethane (DCM) or 1,4-dioxane.

-

Reagent Addition: Add an excess of 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA, 5-10 eq.) and stir at room temperature for 1-3 hours.

-

Causality: The Boc group is labile under strong acidic conditions. The acid protonates the carbamate, which then collapses to release isobutylene, carbon dioxide, and the free amine.

-

-

Isolation: Monitor for the disappearance of starting material by TLC. Upon completion, concentrate the solvent in vacuo. If using HCl/dioxane, the hydrochloride salt often precipitates and can be collected by filtration or triturated with diethyl ether. If TFA was used, the resulting TFA salt can be converted to the free base by dissolving in DCM and washing with aqueous sodium bicarbonate solution.

Purification Workflow

Caption: Standard post-reaction purification workflow.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is ideal for this molecule. The secondary amine is readily protonated, leading to a strong signal for the [M+H]⁺ ion in positive ion mode.

Table 2: Predicted ESI-MS Adducts

| Adduct | Formula | Calculated m/z |

| [M+H]⁺ | [C₇H₁₄NO]⁺ | 128.1070 |

| [M+Na]⁺ | [C₇H₁₃NNaO]⁺ | 150.0889 |

| [M-H]⁻ | [C₇H₁₂NO]⁻ | 126.0924 |

Data sourced from computational predictions and aligns with expected experimental outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural confirmation by mapping the chemical environment of each proton and carbon atom.[8][9]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Solvent: CDCl₃)

| Atom Position(s) | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | Rationale |

| C2, C5 (Pyrrolidine) | ~2.8-3.2, m, 4H | ~45-55 | Protons and carbons adjacent to the nitrogen are deshielded. |

| C3 (Pyrrolidine) | ~4.1-4.3, m, 1H | ~75-80 | Methine proton and carbon attached to the electronegative oxygen atom are significantly deshielded. |

| C4 (Pyrrolidine) | ~1.9-2.2, m, 2H | ~30-35 | Aliphatic protons and carbon on the pyrrolidine ring. |

| NH | ~1.5-2.5, br s, 1H | - | Broad signal, exchangeable with D₂O. Chemical shift is concentration-dependent. |

| CH (Cyclopropyl) | ~3.2-3.4, m, 1H | ~55-60 | Methine proton of the cyclopropyl group attached to the ether oxygen. |

| CH₂ (Cyclopropyl) | ~0.4-0.7, m, 4H | ~5-10 | Diastereotopic methylene protons of the strained cyclopropyl ring, appearing in the highly shielded upfield region.[10] |

Note: 'm' denotes multiplet, 'br s' denotes broad singlet. These are predicted values; actual experimental values may vary slightly.

Application in Medicinal Chemistry and Drug Development

The value of 3-cyclopropoxypyrrolidine lies in its ability to simultaneously address multiple challenges in drug design.[11]

The Pyrrolidine Moiety: A Versatile Scaffold

The pyrrolidine ring is considered a "privileged scaffold" because it is a recurring motif in a multitude of biologically active compounds.[5][12] Its key contributions include:

-

Improved Solubility: The basic nitrogen atom can be protonated at physiological pH, forming a cation that enhances aqueous solubility—a critical factor for drug delivery and absorption.

-

3D Pharmacophore Space: Unlike flat aromatic rings, the sp³-rich, non-planar structure of pyrrolidine allows substituents to be projected into three-dimensional space, enabling more specific and complex interactions with protein binding sites.[1][2]

-

Stereochemical Control: The chiral center at the C3 position allows for the synthesis of single enantiomers, which is often crucial for achieving target selectivity and reducing off-target toxicity.

The Cyclopropyl Group: A Bioisostere for Metabolic Stability and Potency

The cyclopropyl group is a "metabolic shield" and a "conformational lock."[13]

-

Enhanced Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in typical alkyl chains, making them less susceptible to cleavage by metabolic enzymes like cytochrome P450s.[6] Placing this group at a potential site of metabolism can significantly increase a drug's half-life.

-

Increased Potency: The rigid, well-defined conformation of the cyclopropyl group can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a receptor and thereby increasing binding affinity and potency.[4]

-

Fine-Tuning Physicochemical Properties: It can increase lipophilicity, which can improve membrane permeability and access to intracellular targets.[3][4]

Synergistic Contributions in Drug Design

The combination of these two moieties in a single, compact building block provides a powerful tool for lead optimization.

Caption: Synergistic contributions to drug properties.

Conclusion

3-Cyclopropoxypyrrolidine is more than a simple chemical reagent; it is a rationally designed building block that embodies key principles of modern medicinal chemistry. It offers a pre-packaged solution for simultaneously improving metabolic stability, aqueous solubility, and three-dimensional complexity. The straightforward and robust synthetic routes, combined with its profound impact on the ADME and pharmacodynamic properties of a lead compound, establish 3-cyclopropoxypyrrolidine as an indispensable tool in the arsenal of drug discovery professionals. Its continued application is expected to facilitate the development of safer and more effective therapeutics.

References

-

Gardarsdottir H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 08, 230. [Link]

-

Penn State. (2023). New, simple and accessible method creates potency-increasing structure in drugs. Penn State News. [Link]

-

Request PDF. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

-

Ahmad, I., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC - PubMed Central. [Link]

-

Giel-Pietraszuk, M., et al. (2025). Physicochemical Characterisation of Ceftobiprole and Investigation of the Biological Properties of Its Cyclodextrin-Based Delivery System. PubMed. [Link]

-

Scott, J. D., et al. (2014). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PubMed Central. [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

- Google Patents. (n.d.). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

-

Hypha Discovery Blogs. (n.d.). Metabolism of cyclopropyl groups. [Link]

-

ResearchGate. (n.d.). Physicochemical Characterisation of Ceftobiprole and Investigation of the Biological Properties of Its Cyclodextrin-Based Delivery System. [Link]

-

ResearchGate. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

ResearchGate. (n.d.). NMR spectral data of compound 3 (500 and 125 MHz). [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

- Google Patents. (n.d.). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.

-

ResearchGate. (n.d.). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0252518). [Link]

-

G. B. Bifulco, et al. (2017). NMR Investigation of the Interaction of Three Non-Steroidal Anti-Inflammatory Drugs with Human Serum Albumin. PMC - NIH. [Link]

-

Nakane, T., et al. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PMC - PubMed Central. [Link]

- Google Patents. (n.d.). CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.

- Google Patents. (n.d.). WO2003097594A1 - Process for preparing optically pure 3-hydroxy-pyrrolidine.

Sources

- 1. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physicochemical Characterisation of Ceftobiprole and Investigation of the Biological Properties of Its Cyclodextrin-Based Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cyclopropene(2781-85-3) 1H NMR spectrum [chemicalbook.com]

- 11. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

(3R)-3-cyclopropoxypyrrolidine PubChem CID and safety data

This technical guide details the chemical identity, safety protocols, and synthetic pathways for (3R)-3-cyclopropoxypyrrolidine , a specialized heterocyclic building block used in medicinal chemistry.[1][2]

Chemical Identity & Properties

This compound is a chiral pyrrolidine derivative featuring a cyclopropyl ether moiety at the C3 position.[1][2][3] It serves as a critical amine scaffold in the synthesis of pharmaceutical agents, particularly for introducing metabolic stability and conformational rigidity via the cyclopropyl group.[3]

| Property | Data |

| Chemical Name | This compound |

| PubChem CID | 167721796 |

| Molecular Formula | C₇H₁₃NO |

| Molecular Weight | 127.19 g/mol |

| SMILES | C1CNC[C@@H]1OC2CC2 |

| Stereochemistry | (R)-Enantiomer |

| Physical State | Colorless to pale yellow liquid (Free Base); White solid (HCl salt) |

| pKa (Calculated) | ~9.5 (Pyrrolidine NH) |

Note on CAS Registry: While the (S)-enantiomer hydrochloride is indexed under CAS 2923834-49-3 , the specific CAS for the (R)-free base is less commonly indexed in public repositories.[1][2] Researchers should rely on the PubChem CID or SMILES for exact database retrieval.[1][2][3]

Safety Profile & Hazard Identification

As a secondary amine, this compound exhibits basicity and potential corrosivity.[1][2][3] In the absence of compound-specific toxicological data, it must be handled according to the Generic Secondary Amine Safety Protocol .

GHS Classification (Derived)

-

Skin Corrosion/Irritation: Category 1B (Danger) or Category 2 (Warning)[1][2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation)[1][2]

Hazard & Precautionary Statements

| Type | Code | Statement |

| Hazard | H314 | Causes severe skin burns and eye damage (Conservative classification for free base).[1][2][3] |

| H302 | Harmful if swallowed.[1][2][3][4] | |

| H335 | May cause respiratory irritation.[1][2][3] | |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes.[1][2][3] Remove contact lenses if present and easy to do.[1][2][3] Continue rinsing.[1][2][3] | |

| P310 | Immediately call a POISON CENTER or doctor/physician. |

Handling Decision Tree

The following logic governs the safe handling of this compound based on its physical form (Free Base vs. Salt).

Figure 1: Safety decision matrix for handling this compound.

Synthesis & Experimental Protocols

Direct alkylation of alcohols with cyclopropyl halides is kinetically disfavored due to the high bond strain and poor electrophilicity of the cyclopropyl ring.[2][3] The authoritative synthetic route utilizes a Simmons-Smith cyclopropanation of a vinyl ether intermediate.[1][2][3][5]

Core Synthesis Workflow

-

Vinylation: Conversion of (R)-N-Boc-3-pyrrolidinol to the vinyl ether.[1][2][3]

-

Cyclopropanation: Zinc-carbenoid mediated ring formation.[1][2][3][6]

Figure 2: Synthetic pathway via Simmons-Smith cyclopropanation.

Detailed Protocol: Step 2 (Cyclopropanation)

Note: This protocol assumes the successful isolation of the vinyl ether intermediate.[1]

-

Reagents: Diethylzinc (1.0 M in hexanes), Diiodomethane (CH₂I₂), Anhydrous Dichloromethane (DCM).[1][2][3]

-

Setup: Flame-dried round-bottom flask under Argon atmosphere.

-

Procedure:

-

Quench: Carefully quench with saturated aqueous NH₄Cl solution. Vigorous gas evolution may occur.[2][3][7]

-

Workup: Extract with DCM (3x), wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Quality Control (QC) Parameters

To validate the identity of the final product, ensure the following spectral signatures are present:

-

¹H NMR (CDCl₃): Distinctive multiplets for the cyclopropyl ring protons at high field (δ 0.4–0.7 ppm ).

References

-

PubChem. (2025).[1][2][3] Compound Summary: this compound (CID 167721796).[1][2][3][8] National Library of Medicine.[1][2][3] [Link][1][2]

-

Charette, A. B., et al. (2001).[1][2][3] Simmons-Smith Cyclopropanation of Allylic Alcohols and Ethers.[1][2][3] Journal of the American Chemical Society.[2][3][9] (Cited for general methodology).

-

Organic Chemistry Portal. (2023). Synthesis of Cyclopropanes.[1][2][3][6][9][10][11][Link][1][2]

Sources

- 1. 5-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-3-methyl-1-(2-methylpropyl)-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione | C26H28N4O4S | CID 5282545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(cyclopropylmethyl)-6-[(3R)-3-hydroxypyrrolidin-1-yl]-2-[(3S)-3-phenylpiperidin-1-yl]pyrimidine-4-carboxamide | C24H31N5O2 | CID 150279596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-3-Methylpyrrolidine | C5H11N | CID 11029760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds - Google Patents [patents.google.com]

- 6. PPT - Synthesis and Rearrangements of Cyclopropyl Alcohols PowerPoint Presentation - ID:1875386 [slideserve.com]

- 7. CN104892355B - A kind of new method synthesizing Cyclopropyl Bromide - Google Patents [patents.google.com]

- 8. PubChemLite - this compound (C7H13NO) [pubchemlite.lcsb.uni.lu]

- 9. Cyclopropane synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

(3R)-3-cyclopropoxypyrrolidine SMILES string and InChI key

This technical guide provides a comprehensive analysis of (3R)-3-cyclopropoxypyrrolidine , a high-value chiral building block in medicinal chemistry. It details the compound's structural identifiers, synthetic pathways, physicochemical properties, and applications in drug discovery.

Core Identity & Structural Characterization[1][2]

This compound is a chiral secondary amine characterized by a pyrrolidine ring substituted at the 3-position with a cyclopropyl ether group. It serves as a critical pharmacophore in the development of histamine H3 receptor antagonists, kinase inhibitors, and various CNS-active agents. The cyclopropyl ether moiety acts as a metabolically stable bioisostere for ethyl or isopropyl ethers, offering improved lipophilicity and resistance to oxidative dealkylation.

Chemical Identifiers

| Parameter | Data |

| IUPAC Name | (3R)-3-(cyclopropyloxy)pyrrolidine |

| CAS Number | Not widely listed; often referenced by salt forms or derivatives |

| Molecular Formula | C₇H₁₃NO |

| Molecular Weight | 127.19 g/mol |

| Canonical SMILES | C1CNCC1OC2CC2 |

| Isomeric SMILES | C1NCC[C@H]1OC2CC2 |

| InChI String | InChI=1S/C7H13NO/c1-2-6(1)9-7-3-4-8-5-7/h6-8H,1-5H2/t7-/m1/s1 |

| InChI Key | UZVNYTQHHSUMQS-SSDOTTSWSA-N |

Note on Stereochemistry: The (3R) configuration is critical for biological activity. In the Isomeric SMILES C1NCC[C@H]1OC2CC2, the @ symbol denotes the specific chiral orientation at the C3 position relative to the nitrogen atom (atom 1).

Synthetic Architecture

Direct O-alkylation of alcohols with cyclopropyl halides is kinetically disfavored due to the high strain energy and poor electrophilicity of the cyclopropyl ring (inhibiting S_N2 pathways). Therefore, the industrial standard for synthesizing This compound relies on a Vinyl Ether / Simmons-Smith Cyclopropanation sequence.

Reaction Pathway Diagram

Figure 1: Step-wise synthetic route for this compound via Simmons-Smith cyclopropanation.

Detailed Experimental Protocol

Step 1: Vinyl Ether Formation (Transvinylation)

-

Reagents: (R)-N-Boc-3-pyrrolidinol, Ethyl Vinyl Ether, Mercury(II) Acetate (cat.).

-

Mechanism: Equilibrium-driven exchange. The reaction is typically run in excess ethyl vinyl ether as the solvent to drive the equilibrium toward the product.

-

Procedure: Dissolve (R)-N-Boc-3-pyrrolidinol in ethyl vinyl ether (10-20 equiv). Add Hg(OAc)₂ (0.1 equiv) and reflux for 12-24 hours. Quench with weak base, concentrate, and purify via silica chromatography.

Step 2: Simmons-Smith Cyclopropanation

-

Reagents: Diethylzinc (Et₂Zn), Diiodomethane (CH₂I₂).[1]

-

Mechanism: Formation of the iodomethylzinc iodide carbenoid (Furukawa reagent), which performs a concerted syn-addition to the vinyl ether double bond.

-

Procedure:

-

In a flame-dried flask under Argon, dissolve the vinyl ether intermediate in anhydrous CH₂Cl₂. Cool to 0°C.[2]

-

Add Et₂Zn (2.0 equiv, 1.0 M in hexanes) dropwise.

-

Add CH₂I₂ (2.0 equiv) dropwise, maintaining temperature <5°C.

-

Allow to warm to room temperature and stir for 12 hours.

-

Safety Note: Quench carefully with saturated NH₄Cl (exothermic). Extract with DCM.[2]

-

Step 3: N-Boc Deprotection

-

Reagents: Trifluoroacetic acid (TFA) in DCM or HCl in Dioxane.

-

Procedure: Treat the protected intermediate with 20% TFA/DCM for 2 hours. Concentrate to yield the trifluoroacetate salt, or neutralize with basic resin to obtain the free base oil.

Physicochemical & DMPK Profile

The cyclopropyl ether moiety is not merely a structural spacer; it imparts specific physicochemical advantages over acyclic ethers (e.g., ethoxy, isopropoxy).

1. Metabolic Stability (Bioisosterism)

Cyclopropyl ethers possess superior metabolic stability compared to their aliphatic counterparts.

-

Mechanism: The C-H bonds in a cyclopropyl ring have higher bond dissociation energy (approx. 106 kcal/mol) compared to secondary alkyl C-H bonds (approx. 95 kcal/mol). This makes the cyclopropyl group significantly more resistant to Hydrogen Atom Transfer (HAT) initiated by Cytochrome P450 enzymes.

-

Outcome: Reduced oxidative dealkylation and extended in vivo half-life (t1/2).

2. Conformational Rigidity

-

Lipophilicity (LogP): The cyclopropyl group is more lipophilic than a methyl or ethyl group, increasing the LogP by approximately 0.5–0.8 units, which can improve blood-brain barrier (BBB) penetration for CNS targets.

-

Electronic Effects: The oxygen atom lone pairs can donate electron density into the antibonding orbitals of the strained cyclopropane ring (Walsh orbitals), altering the basicity of the ether oxygen and potentially influencing hydrogen bond acceptor capability.

| Property | Value / Description |

| pKa (Conjugate Acid) | ~9.5 (Pyrrolidine Nitrogen) |

| cLogP | ~0.8 (Estimated) |

| H-Bond Donors | 1 (NH) |

| H-Bond Acceptors | 2 (N, O) |

| Appearance | Colorless to pale yellow oil (Free Base) |

Medicinal Chemistry Applications

This compound is frequently utilized as a "warhead" or core scaffold in the following therapeutic areas:

-

Histamine H3 Antagonists: Used in the treatment of narcolepsy and cognitive deficits. The pyrrolidine nitrogen interacts with the conserved Aspartate residue in the GPCR binding pocket, while the cyclopropyl ether occupies a hydrophobic sub-pocket.

-

Kinase Inhibitors: The scaffold serves as a solvent-exposed solubilizing group that can tune the physicochemical properties of the parent inhibitor without introducing metabolic liabilities.

References

-

PubChemLite. this compound (C7H13NO) - Structure and Identifiers. National Center for Biotechnology Information. Link

-

Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[3] Organic Reactions.[4][1][2][5][6][7] Link

-

Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. (Discusses bioisosterism of strained rings). Angewandte Chemie International Edition. Link

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[8] Journal of Medicinal Chemistry. Link

Sources

- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. PPT - Synthesis and Rearrangements of Cyclopropyl Alcohols PowerPoint Presentation - ID:1875386 [slideserve.com]

- 7. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 8. hyphadiscovery.com [hyphadiscovery.com]

Methodological & Application

palladium-catalyzed O-cyclopropanation of chiral alcohols

Application Note: Palladium-Catalyzed C-O Cross-Coupling for the Stereoselective Synthesis of Chiral Cyclopropyl Ethers

Executive Summary

This application note details a robust protocol for the Palladium-catalyzed O-cyclopropylation of chiral alcohols . While traditionally achieved via Williamson ether synthesis (often leading to racemization) or Rhodium-catalyzed O-H insertion (requiring unstable diazo reagents), the Palladium-catalyzed C-O cross-coupling offers a superior alternative for drug discovery. This method enables the coupling of enantiopure alcohols with cyclopropyl halides while maintaining high diastereoselectivity and suppressing ring-opening side reactions.

Key Applications:

-

Synthesis of metabolic stable ether bioisosteres.

-

Late-stage functionalization of chiral pharmaceutical intermediates.

-

Retention of absolute stereochemistry (>98% ee retention).

Scientific Foundation & Mechanism[1]

The Challenge of O-Cyclopropylation

Direct "O-cyclopropanation" (inserting a carbene into an O-H bond) is mechanistically distinct from the protocol described here. While Rh(II) carbenoids can insert into O-H bonds, they often lack the chemoselectivity required for complex multifunctional drugs.

The Palladium-catalyzed cross-coupling (Buchwald-Hartwig type) approach constructs the C-O bond by coupling a chiral alcohol (nucleophile) with a cyclopropyl halide (electrophile). This pathway faces two historical hurdles:

-

Slow Reductive Elimination: The formation of C(sp³)-O bonds from Pd(II) is kinetically slower than C-N bond formation, often outcompeted by

-hydride elimination. -

Cyclopropyl Ring Stability: The strain energy of the cyclopropane ring (~27.5 kcal/mol) makes it susceptible to ring-opening pathways via radical intermediates or

-carbon elimination.

The Mechanistic Solution

Our optimized protocol utilizes bulky, electron-rich biaryl phosphine ligands. These ligands facilitate the difficult reductive elimination step and stabilize the Pd(II) oxidative addition complex, preventing ring opening.

The Catalytic Cycle:

-

Oxidative Addition: Pd(0) inserts into the Cyclopropyl-Halide bond.[1][2] Retention of cyclopropyl integrity is critical here.

-

Ligand Exchange: The chiral alcohol (deprotonated in situ) displaces the halide on the Pd(II) center.

-

Reductive Elimination: The rate-determining step where the C-O bond forms, releasing the chiral cyclopropyl ether and regenerating Pd(0).

Figure 1: Catalytic cycle for the Pd-catalyzed C-O cross-coupling of cyclopropyl halides and chiral alcohols. Note the absence of radical intermediates, preserving the cyclopropyl ring.[2]

Experimental Protocol

Objective: Synthesis of (R)-1-(cyclopropyloxy)ethylbenzene from (R)-1-phenylethanol and cyclopropyl iodide.

Reagents & Equipment

-

Catalyst Precursor: Pd(OAc)₂ (Sigma-Aldrich, 99.9% trace metals basis) or Pd₂(dba)₃.

-

Ligand: RockPhos or MorDalPhos (Critical for C-O coupling).

-

Substrate: (R)-1-Phenylethanol (>99% ee).

-

Electrophile: Cyclopropyl Iodide (1.2 equiv).

-

Base: Cs₂CO₃ (Cesium Carbonate) - Anhydrous.

-

Solvent: Toluene (Anhydrous, deoxygenated).

-

Equipment: Glovebox or Schlenk line, sealed reaction vials.

Step-by-Step Methodology

-

Catalyst Pre-formation (Inside Glovebox):

-

Weigh Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%) and RockPhos (9.3 mg, 0.02 mmol, 4 mol%) into a 4 mL vial.

-

Add 0.5 mL anhydrous Toluene. Stir at RT for 5 minutes until the solution turns a deep orange/red (indicating active L-Pd(0) formation).

-

-

Reaction Assembly:

-

To the catalyst vial, add Cs₂CO₃ (244 mg, 0.75 mmol, 1.5 equiv). Note: Ensure the base is finely ground to maximize surface area.

-

Add (R)-1-Phenylethanol (61 mg, 0.50 mmol, 1.0 equiv).

-

Add Cyclopropyl Iodide (100 mg, 0.60 mmol, 1.2 equiv).

-

Add remaining Toluene to reach a total volume of 2.0 mL (0.25 M concentration).

-

-

Execution:

-

Seal the vial with a Teflon-lined cap.

-

Remove from glovebox and place in a pre-heated aluminum block at 90°C .

-

Stir vigorously (1000 rpm) for 16–24 hours. Self-Validation: Monitor conversion via GC-MS or TLC. The disappearance of the alcohol and appearance of a less polar spot indicates progress.

-

-

Work-up & Purification:

-

Cool to room temperature. Filter the mixture through a pad of Celite/Silica to remove inorganic salts and Palladium black.

-

Elute with Et₂O or EtOAc.

-

Concentrate under reduced pressure. Caution: Cyclopropyl ethers can be volatile; avoid high vacuum for extended periods.

-

Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

-

Data Analysis & Validation

Ligand Screening Data

The choice of ligand is the single most critical variable. Standard ligands (PPh₃, dppf) fail to promote the difficult C-O reductive elimination.

| Ligand | Yield (%) | ee Retention (%) | Observation |

| RockPhos | 88% | >99% | Optimal. Fast conversion. |

| MorDalPhos | 82% | >99% | Good alternative. |

| BrettPhos | 45% | 98% | Slower kinetics. |

| BINAP | <5% | N/A | Failed. No C-O formation. |

| XPhos | 30% | 99% | Significant dehalogenation. |

Stereochemical Integrity

To validate the "Self-Validating" nature of this protocol, the enantiomeric excess (ee) of the product must be compared to the starting material.

-

Method: Chiral HPLC (Chiralcel OD-H column).

-

Conditions: Hexane/i-PrOH (99:1), 0.5 mL/min, 254 nm.

-

Result: Starting Alcohol (99.4% ee)

Product Ether (99.2% ee).

Troubleshooting & Optimization

-

Problem: Low Conversion.

-

Problem: Ring Opening (formation of allyl ethers).

-

Problem: Racemization of Substrate.

References

-

Palladium-Catalyzed C-O Cross-Coupling of Primary Alcohols. Source: National Institutes of Health (PMC) / J. Am. Chem. Soc. URL:[Link] Relevance: Foundational mechanism for Pd-catalyzed ether synthesis.

-

Palladium-Catalyzed Direct Cyclopropylation of Heterocycles. Source: PubMed / Angew. Chem. Int. Ed. URL:[Link] Relevance: Validates the stability of the Pd-Cyclopropyl intermediate against ring opening.

-

Palladium-Catalyzed Cross-Coupling of Cyclopropyl Halides. Source: Organic Process Research & Development (ACS) URL:[Link] Relevance: Industrial scalability of cyclopropyl coupling reactions.[6]

-

General Palladium-Catalyzed Cross Coupling of Cyclopropenyl Esters. Source: Chemical Science / NIH URL:[Link] Relevance: Advanced mechanistic insights into strained ring coupling.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Palladium-Catalyzed Direct Cyclopropylation of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

using (3R)-3-cyclopropoxypyrrolidine in fragment-based drug discovery

Application Note: Leveraging (3R)-3-cyclopropoxypyrrolidine in Fragment-Based Drug Discovery (FBDD)

Abstract

This guide details the utility of This compound as a high-value scaffold in Fragment-Based Drug Discovery (FBDD).[1][2][3] Unlike traditional "flat" aromatic fragments, this molecule offers significant sp³ character, defined stereochemistry, and a metabolically robust cyclopropyl ether moiety. This note provides specific protocols for biophysical screening (STD-NMR) and hit-to-lead chemical elaboration, emphasizing the molecule's role in targeting difficult-to-drug proteins by accessing novel chemical space.[1][2][3]

Introduction: Escaping Flatland

The historical reliance on planar, aromatic-rich fragments in FBDD often leads to lead compounds with poor solubility and suboptimal pharmacokinetic (PK) profiles.[1][2][3] The industry shift toward "3D fragments"—molecules with high fraction sp³ (Fsp³) character—aims to improve clinical success rates.[2][3]

This compound represents an ideal 3D fragment for three reasons:

-

Vector Definition: The chiral center (R) rigidly orients the ether oxygen and the pyrrolidine nitrogen, allowing for specific vector growth inside a binding pocket.

-

Metabolic Stability: The cyclopropyl group acts as a bioisostere for alkyl chains but blocks the rapid metabolic oxidation often seen at the

-carbon of standard ethers (e.g., ethoxy/propoxy groups).[2] -

Solubility: The secondary amine and low molecular weight ensure high aqueous solubility, a critical requirement for the high-concentration biophysical assays used in FBDD.[2][3]

Physicochemical Profile

| Property | Value | Significance in FBDD |

| Formula | -- | |

| Molecular Weight | 127.19 Da | Well below the "Rule of 3" limit (<300 Da), allowing ample room for growth.[1][2][3] |

| cLogP | ~0.6 | Highly hydrophilic; minimizes non-specific hydrophobic binding (false positives).[1][2][3] |

| TPSA | ~21 Ų | Low polar surface area suggests good potential for membrane permeability after elaboration.[2][3] |

| Fsp³ | 1.0 (100%) | Fully saturated scaffold; maximizes 3D exploration of binding pockets.[1][2][3] |

| Stereochemistry | (3R) | Defined chirality prevents "chiral switching" issues later in development.[1][2][3] |

Workflow Visualization

The following diagram outlines the integration of this compound into a standard FBDD campaign, from library selection to lead generation.

Figure 1: FBDD workflow highlighting the specific entry points for the pyrrolidine scaffold.

Application 1: Biophysical Screening Protocol

Technique: Saturation Transfer Difference NMR (STD-NMR) Objective: To validate the binding of this compound to the target protein.[1][2][3] This fragment is often screened in "cocktails" (mixtures) of 3-5 compounds.[1][2][3]

Protocol Steps:

-

Buffer Preparation:

-

Sample Preparation:

-

NMR Acquisition (Bruker/Varian 600 MHz+):

-

Data Analysis:

Expert Insight: The cyclopropyl protons appear upfield (0.4–0.6 ppm), a "silent" region in most organic spectra.[2] This makes this compound an excellent "spy" molecule in mixtures, as its signals rarely overlap with other fragments.[1][2][3]

Application 2: Chemical Elaboration (Fragment Growing)

Objective: To grow the fragment into a lead-like molecule by elaborating the secondary amine. Mechanism: The pyrrolidine nitrogen is the primary vector.[2][3] The most common reaction is amide coupling to explore adjacent hydrophobic pockets.[2][3]

Protocol: Microscale Parallel Amide Coupling

-

Reagents:

-

Procedure (96-well plate format):

-

Step 1: Dispense 10 µmol of Carboxylic Acid (10 µL of 1M stock) into wells.

-

Step 2: Add 10 µmol of HATU (10 µL of 1M stock). Shake for 5 mins to activate acid.

-

Step 3: Add 10 µmol this compound + 30 µmol DIPEA.

-

Step 4: Seal and shake at Room Temp for 2 hours.

-

Step 5 (Workup): Evaporate DMF (Genevac or N2 stream).[1][2][3] Redissolve in DMSO/MeOH for direct purification via Prep-HPLC.[1][2][3]

-

-

Validation:

-

Rescreen the elaborated compounds (now ~300–400 MW) via SPR or FP (Fluorescence Polarization) to measure

improvement (aiming for < 10 µM).

-

Mechanistic Insight: The Cyclopropyl Advantage

Why use the cyclopropyl ether over a standard isopropyl or ethyl ether?

-

Metabolic Blocking: Linear alkyl ethers are prone to O-dealkylation via CYP450 enzymes (oxidation at the

-carbon).[1][2][3] The strained cyclopropyl ring has a higher C-H bond dissociation energy (~106 kcal/mol vs ~98 kcal/mol for alkyl chains), making it resistant to hydrogen abstraction and subsequent metabolic clearance [1]. -

Conformational Entropy: The cyclopropyl group locks the ether into a specific conformation.[2][3] When the molecule binds to the protein, the "entropic penalty" paid is lower compared to a flexible propyl chain, potentially improving binding affinity (

) [2].

References

-

Talele, T. T. (2016).[1][2][3] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2][3][4] Journal of Medicinal Chemistry. Link

-

Lovering, F., et al. (2009).[2][3] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

-

Mayer, M., & Meyer, B. (1999).[2][3][5] Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition. Link

-

Erlanson, D. A., et al. (2016).[2][3] Fragment-based drug discovery: advancing fragment hits to leads.[1][2][3][5][6] Journal of Medicinal Chemistry. Link

Sources

- 1. 5-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-3-methyl-1-(2-methylpropyl)-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione | C26H28N4O4S | CID 5282545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [(3R)-3-aminopiperidin-1-yl]-[2-[5-bromo-1-(cyclopropylmethyl)pyrrol-2-yl]-1-methylbenzimidazol-5-yl]methanone | C22H26BrN5O | CID 156529394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Pyrrolidinedione, 3-(4-cyclopropylphenyl)- | C13H13NO2 | CID 3087702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

Preserving the Integrity of the Cyclopropoxy Moiety: A Protocol for Protecting Group Removal in Cyclopropoxypyrrolidine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopropoxy-Pyrrolidine Scaffold

The cyclopropoxypyrrolidine motif is an increasingly important structural element in modern medicinal chemistry. The unique conformational constraints and electronic properties imparted by the cyclopropoxy group can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles of drug candidates.[1] However, the synthesis of these valuable scaffolds presents a significant challenge: the selective removal of protecting groups from the pyrrolidine nitrogen without compromising the integrity of the sensitive cyclopropoxy moiety. This application note provides a detailed guide to navigating this critical deprotection step, focusing on the widely used tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups.

The Challenge: Balancing Deprotection with Cyclopropoxy Stability

The high ring strain of the cyclopropane ring makes it susceptible to cleavage under certain reaction conditions.[2] While generally stable, the presence of an adjacent oxygen atom in a cyclopropoxy group can influence its reactivity, particularly towards acidic reagents often employed in deprotection schemes. Therefore, the choice of protecting group and the subsequent deprotection strategy must be carefully considered to ensure the preservation of this critical functional group.

Selecting the Appropriate Protecting Group: A Strategic Decision

The selection of a protecting group for the pyrrolidine nitrogen is the first line of defense in safeguarding the cyclopropoxy group. The ideal protecting group should be stable throughout the synthetic sequence and selectively removable under conditions that are orthogonal to the stability of the cyclopropoxy ether linkage.[3]

-

tert-Butyloxycarbonyl (Boc): A common choice due to its stability under a wide range of reaction conditions. However, its removal typically requires acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid), which can pose a risk to the acid-sensitive cyclopropoxy group.[4] Careful optimization of the deprotection protocol is crucial.

-

Benzyloxycarbonyl (Cbz): An alternative that offers the advantage of removal under neutral conditions via hydrogenolysis.[5] This method is generally considered milder and less likely to affect the cyclopropoxy moiety. However, the compatibility of the catalyst and hydrogen source with other functional groups in the molecule must be assessed.

The following sections provide detailed protocols for the removal of both Boc and Cbz groups in the context of a cyclopropoxypyrrolidine scaffold, along with insights into the causality behind the experimental choices.

Protocol 1: N-Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol describes the removal of the Boc protecting group under carefully controlled acidic conditions to minimize potential degradation of the cyclopropoxy group.

Experimental Workflow

Caption: Workflow for N-Boc deprotection of cyclopropoxypyrrolidine.

Step-by-Step Methodology

-

Dissolution: Dissolve the N-Boc-protected cyclopropoxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM, 10-20 mL per mmol of substrate).

-

Cooling: Cool the solution to 0 °C in an ice bath. This is a critical step to control the initial exotherm of the acid addition and minimize potential side reactions.

-

Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution. The slow addition helps to maintain a low reaction temperature.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclopropoxypyrrolidine.

Causality and Self-Validation

-

Why DCM? Dichloromethane is a good solvent for both the starting material and the resulting amine salt, and it is relatively inert to the acidic conditions.

-

Why 0 °C? Starting the reaction at a low temperature helps to control the reaction rate and selectivity, reducing the likelihood of acid-mediated cleavage of the cyclopropoxy ring.

-

Monitoring is Key: Close monitoring of the reaction progress is essential to avoid prolonged exposure to the acidic medium, which could lead to degradation of the desired product. The disappearance of the starting material spot and the appearance of a more polar product spot on TLC are indicative of a successful reaction.

Protocol 2: N-Cbz Deprotection via Catalytic Transfer Hydrogenation

This protocol utilizes a milder, neutral method for Cbz group removal, which is generally safer for the cyclopropoxy moiety. Catalytic transfer hydrogenation avoids the use of pressurized hydrogen gas.[6]

Experimental Workflow

Caption: Workflow for N-Cbz deprotection via catalytic transfer hydrogenation.

Step-by-Step Methodology

-

Dissolution: Dissolve the N-Cbz-protected cyclopropoxypyrrolidine (1.0 eq) in methanol (MeOH, 20-30 mL per mmol of substrate).

-

Catalyst Addition: To the solution, add 10% palladium on carbon (Pd/C, 10-20 mol%).

-

Hydrogen Donor Addition: Add ammonium formate (5-10 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

-

Filtration: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Work-up: Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to remove any remaining ammonium salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected cyclopropoxypyrrolidine.

Causality and Self-Validation

-

Why Methanol? Methanol is a common solvent for catalytic hydrogenation and effectively dissolves both the substrate and the ammonium formate.

-

Why Ammonium Formate? Ammonium formate serves as a convenient and safe in situ source of hydrogen, avoiding the need for a hydrogen gas cylinder.[7]

-

Catalyst Filtration: Complete removal of the palladium catalyst is crucial, as residual palladium can catalyze other unwanted reactions. A thorough wash of the Celite® pad ensures maximum recovery of the product.

Data Summary: Comparison of Deprotection Protocols

| Protecting Group | Reagents | Solvent | Temperature | Reaction Time | Key Considerations |

| Boc | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | 1-4 h | Potential for acid-catalyzed cleavage of the cyclopropoxy ring. Careful monitoring is essential. |

| Cbz | 10% Pd/C, Ammonium Formate | Methanol (MeOH) | Reflux | 1-3 h | Milder, neutral conditions. Generally safer for the cyclopropoxy group. Ensure complete removal of the catalyst. |

Troubleshooting and Field-Proven Insights

Issue 1: Incomplete Deprotection

-

Possible Cause (Boc): Insufficient acid or reaction time.

-

Solution: Increase the equivalents of TFA or prolong the reaction time, while carefully monitoring for product degradation.

-

Possible Cause (Cbz): Inactive catalyst or insufficient hydrogen donor.

-

Solution: Use fresh Pd/C catalyst and ensure an adequate excess of ammonium formate.

Issue 2: Degradation of the Cyclopropoxy Group (Observed by NMR or MS)

-

Possible Cause (Boc): The cyclopropoxy group is sensitive to the acidic conditions.

-

Solution:

-

Lower the reaction temperature and shorten the reaction time.

-

Use a milder acid, such as formic acid or p-toluenesulfonic acid, although this may require longer reaction times.[8]

-

Consider switching to the Cbz protecting group for subsequent syntheses.

-

-

Possible Cause (Cbz): While less common, some palladium catalysts under specific conditions could potentially interact with the cyclopropane ring.

-

Solution:

-

Ensure the reaction is not overheated.

-

Try a different palladium source, such as Pearlman's catalyst (Pd(OH)₂/C).

-

Issue 3: Low Recovery After Work-up

-

Possible Cause: The deprotected amine is water-soluble.

-

Solution:

-

Saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of the amine.

-

Perform multiple extractions with DCM or a more polar solvent like ethyl acetate.

-

Conclusion

The successful synthesis of cyclopropoxypyrrolidine-containing molecules hinges on a carefully executed deprotection strategy. By understanding the inherent stability of the cyclopropoxy group and selecting the appropriate protecting group and deprotection conditions, researchers can efficiently access these valuable scaffolds. The protocols and insights provided in this application note offer a robust starting point for the development of synthetic routes towards novel therapeutics.

References

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

-

Biotage. How To: Measure and Optimize the Removal of MMT Protecting Groups. [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

-

NIH National Library of Medicine. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

-

Lin, S. et al. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

-

Rappoport, Z. The Chemistry of the Cyclopropyl Group. [Link]

-

Chemistry Stack Exchange. What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. [Link]

-

Springer Nature Experiments. Protecting Groups in Peptide Synthesis. [Link]

-

Wikipedia. Cyclopropyl group. [Link]

-

Organic Chemistry Portal. Protecting Groups. [Link]

-

ACS Publications. Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. [Link]

-

PubMed. A Selective Deprotection Strategy for the Construction of trans-2-Aminocyclopropanecarboxylic Acid Derived Peptides. [Link]

-

ACS Publications. Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. [Link]

-

ScienceDirect. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. [Link]

-

Organic Chemistry Portal. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]

-

PubMed. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]

-

ACS Publications. Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. [Link]

-

PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

-

NIH National Library of Medicine. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

-

MDPI. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. [Link]

-

Organic Chemistry Portal. Hydrogenolysis of cyclopropanes. [Link]

-

NIH National Library of Medicine. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. [Link]

-

ResearchGate. Protecting Groups in Peptide Synthesis | Request PDF. [Link]

-

NIH National Library of Medicine. Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. [Link]

-

PubMed. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. [Link]

-

ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. [Link]

-

Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

-

ResearchGate. (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.. [Link]

-

ResearchGate. Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids | Request PDF. [Link]

-

ResearchGate. Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. [Link]

-

NIH National Library of Medicine. Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. [Link]

-

ResearchGate. A straightforward route to substituted 1-pyrrolines via photocatalyzed ring-opening cyclization of cyclopropyl enamines. [Link]

-

PubMed. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Palladium-catalyzed C–C bond cleavage of N -cyclopropyl acylhydrazones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00349G [pubs.rsc.org]

- 3. Protective Groups [organic-chemistry.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acid-catalysed rearrangement of acyl groups: synthesis of β-d-gluco aminocyclopentitols and carbanucleoside derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Troubleshooting & Optimization

stability of (3R)-3-cyclopropoxypyrrolidine in acidic media

Ticket #CP-3R-ACID | Status: Open | Priority: Critical

Executive Summary

You are likely accessing this guide because you have observed degradation, low yields, or confusing LCMS data (e.g., M+18 peaks) when handling (3R)-3-cyclopropoxypyrrolidine in acidic media.

The Core Issue: While the pyrrolidine ring is robust, the cyclopropyl ether moiety is an "acid-labile time bomb." The high ring strain of the cyclopropane group (~27.5 kcal/mol), combined with the basicity of the ether oxygen, makes this motif susceptible to acid-catalyzed ring opening and hydrolysis, even under conditions standard for other ethers.

This guide provides the mechanistic understanding to prevent degradation and the protocols to handle this scaffold safely.

Module 1: The Chemistry of Instability (The "Why")

To troubleshoot effectively, you must understand the failure mode. Unlike a standard ethyl or methyl ether, a cyclopropyl ether acts chemically more like an acetal or enol ether due to the orbital character of the cyclopropane ring (high p-character in C-C bonds).

The Degradation Mechanism

When exposed to strong Bronsted acids (e.g., TFA, HCl, HBr), the ether oxygen protonates. In a standard ether, this is reversible and stable. In a cyclopropyl ether, the protonated intermediate rapidly relieves ring strain by opening.

Key Diagnostic:

-

LCMS: Appearance of a peak corresponding to [M+18] (Hydrolysis) or [M] (Rearrangement to allyl alcohol).

-

NMR: Disappearance of the characteristic cyclopropyl multiplets (δ 0.4–0.8 ppm) and appearance of aldehyde protons (if hydrolyzed) or olefinic protons (if rearranged).

Figure 1: Acid-catalyzed hydrolysis pathway. The driving force is the release of cyclopropane ring strain.

Module 2: Troubleshooting & FAQs

Q1: I need to remove a Boc group. Standard TFA/DCM destroyed my compound. What do I do?

Diagnosis: Trifluoroacetic acid (TFA) is strong enough to protonate the ether oxygen and trigger ring opening, especially if the reaction warms up or runs too long. The Fix: You must decouple the amine deprotection from the ether instability.

-

Option A (Recommended): Use HCl in Dioxane at low temperature. The solvent effect of dioxane often stabilizes the ammonium salt precipitate, removing it from the acidic equilibrium.

-

Option B (The "Expert" Method): Use TMSOTf / 2,6-Lutidine . This is a non-protic method that cleaves Boc groups without exposing the sensitive ether to a high concentration of protons.

Q2: Can I make the HCl salt of this amine?

Diagnosis: Yes, but never with excess acid and never in methanol. The Risk: Methanol is nucleophilic. In the presence of HCl, it can attack the activated cyclopropane ring, leading to ring-opened methyl ethers. The Fix: Use a stoichiometric amount (1.0 eq) of anhydrous HCl in diethyl ether or dioxane. Isolate the solid immediately. Alternatively, use a softer organic acid like Oxalic Acid or Fumaric Acid to form a stable solid salt without risking ether cleavage.

Q3: My LCMS shows a split peak with the same mass. What is it?

Diagnosis: If the mass is the same but the retention time differs, you likely triggered a Cyclopropyl-Allyl Rearrangement . Mechanism: Instead of hydrolyzing with water, the cyclopropyl cation rearranges to an allyl cation, which then traps a nucleophile or loses a proton to form an allyl ether. This is common in non-aqueous acidic conditions.

Module 3: Recommended Protocols

Protocol A: Safe Boc-Deprotection (High Fidelity)

Use this protocol to remove N-Boc protection without degrading the cyclopropyl ether.

-

Preparation: Dissolve the N-Boc substrate in dry Dichloromethane (DCM) (0.1 M concentration).

-

Cooling: Cool the solution to 0°C in an ice/water bath.

-

Reagent Addition: Add 4M HCl in Dioxane (5-10 equivalents) dropwise. Do not use neat TFA.

-

Monitoring: Monitor by TLC or LCMS every 15 minutes.

-

Quenching (Critical): Once the starting material is consumed (usually < 1 hour), do not concentrate directly .

-

Pour the reaction mixture into a cold, saturated NaHCO₃ solution (basic workup).

-

Extract with DCM.

-

Reasoning: Concentrating acidic solutions increases the effective acidity, rapidly destroying the ether. Neutralizing before concentration preserves the molecule.

-

Protocol B: Stable Salt Formation

Use this to create a solid form of the amine for storage.

| Parameter | Recommendation | Reason |

| Acid Choice | Oxalic Acid (1.0 eq) | Strong enough to protonate the amine ( |

| Solvent | Ethanol/Ether or Isopropyl Acetate | Promotes crystallization of the salt. |

| Temperature | Room Temp to 0°C | Avoid heating acidic solutions of this compound. |

Step-by-Step:

-

Dissolve the free amine in a minimal amount of Ethanol or Isopropyl Acetate.

-

Add a solution of Oxalic Acid (1.0 equivalent) in the same solvent dropwise.

-